

physical and chemical properties of 6-chloro-N,2-dimethyl-4-pyrimidinamine

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Compound of Interest

Compound Name: 6-chloro-N,2-dimethyl-4-pyrimidinamine

Cat. No.: B1587219

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An In-Depth Technical Guide to **6-chloro-N,2-dimethyl-4-pyrimidinamine**

Foreword: A Practical Guide to a Versatile Chemical Intermediate

Welcome to a comprehensive technical guide on **6-chloro-N,2-dimethyl-4-pyrimidinamine**. For researchers and professionals in drug development, understanding the nuanced properties of heterocyclic building blocks is paramount. This document moves beyond a simple recitation of data points. It is designed to provide a deeper, field-tested understanding of this specific substituted pyrimidine. We will explore not just what its properties are, but why it behaves the way it does, grounding our discussion in the principles of physical organic chemistry. This guide is structured to be a practical resource, offering insights into its reactivity, a plausible synthetic pathway, and a predictive guide to its analytical characterization. Every piece of information is contextualized to empower you in your research and development endeavors.

Nomenclature and Structural Identification

Correctly identifying a chemical entity is the foundation of all subsequent research. **6-chloro-N,2-dimethyl-4-pyrimidinamine** is a member of the pyrimidine family, a class of aromatic heterocyclic compounds that are core scaffolds in numerous pharmaceuticals and agrochemicals.

- CAS Number: 5621-01-2[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₆H₈ClN₃
- Molecular Weight: 157.60 g/mol
- Synonyms: While less common, it may be referred to as (6-chloro-2-methylpyrimidin-4-yl)dimethylamine.

The structural arrangement of its functional groups—a chloro group at position 6, a methyl group at position 2, and a dimethylamino group at position 4—dictates its unique electronic and steric properties, which we will explore in subsequent sections.

Caption: Chemical structure of **6-chloro-N,2-dimethyl-4-pyrimidinamine**.

Physicochemical Properties: A Tabulated Summary

While extensive experimental data for this specific compound is not widely published, we can consolidate available information and computational predictions to guide laboratory work. The following table summarizes key physical and chemical properties. It is critical to recognize that some of these values are predicted and should be used as estimates pending experimental verification.

Property	Value / Observation	Source / Method
Molecular Weight	157.60 g/mol	Calculated
Physical State	Solid (Predicted)	General observation for similar compounds
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and Methanol.	Inferred from structure
pKa (most basic)	Not available	-

Chemical Profile: Reactivity and Stability

The reactivity of **6-chloro-N₂,2-dimethyl-4-pyrimidinamine** is dominated by the electronic nature of the pyrimidine ring, which is rendered electron-deficient by the two nitrogen atoms. This deficiency is the causal factor behind its susceptibility to Nucleophilic Aromatic Substitution (SNAr).

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C6 position is an effective leaving group. The pyrimidine ring acts as an electron-withdrawing group, stabilizing the negative charge that develops in the transition state (the Meisenheimer complex). This makes the C6 position the primary site for attack by nucleophiles.

Common nucleophiles that can displace the chloride include:

- Amines (primary and secondary)
- Alkoxides (e.g., sodium methoxide)
- Thiols

The choice of solvent and base is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Tetrahydrofuran (THF) are often preferred as they can solvate the cation of the nucleophile without interfering with the reaction. A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is typically used to neutralize the HCl generated during the reaction.



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Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Stability and Storage

This compound should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents and strong acids.^{[3][4]} As with many chlorinated heterocyclic compounds, it is prudent to handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.^[5]

Representative Synthesis Protocol

While a specific, published synthesis for **6-chloro-N,2-dimethyl-4-pyrimidinamine** is not readily available in peer-reviewed journals, a plausible and logical synthetic route can be designed based on established pyrimidine chemistry. The following protocol is a representative example of how such a molecule could be constructed.

Objective: To synthesize **6-chloro-N,2-dimethyl-4-pyrimidinamine** from 4,6-dichloro-2-methylpyrimidine.

Methodology: A Step-by-Step Approach

- Reaction Setup:
 - To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4,6-dichloro-2-methylpyrimidine (1.0 equivalent).
 - Dissolve the starting material in a suitable aprotic solvent such as Tetrahydrofuran (THF) or Isopropanol (10 mL per gram of starting material).
- Addition of Reagents:
 - Add triethylamine (2.5 equivalents) to the solution. This acts as a base to scavenge the HCl byproduct.
 - Cool the mixture to 0 °C using an ice bath. This is a crucial step to control the exothermicity of the reaction.
 - Slowly add a solution of dimethylamine (2.0 M in THF, 1.1 equivalents) dropwise over 15–20 minutes. The causality here is that a slow addition prevents side reactions and ensures regioselectivity. The 4- and 6-positions are electronically similar, but substitution at one

position deactivates the other, often allowing for mono-substitution to be achieved under controlled conditions.

- Reaction Monitoring:
 - Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup and Purification:
 - Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure **6-chloro-N,2-dimethyl-4-pyrimidinamine**.

Predicted Spectroscopic Profile for Compound Characterization

For any newly synthesized or commercial compound, rigorous characterization is essential. The following outlines the expected spectroscopic data for **6-chloro-N,2-dimethyl-4-pyrimidinamine**, providing a benchmark for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[\[6\]](#)

- ^1H NMR:
 - ~ 6.5-7.0 ppm (singlet, 1H): This signal corresponds to the single aromatic proton at the C5 position. Its chemical shift is influenced by the adjacent nitrogen atoms and chloro group.

- ~ 3.1 ppm (singlet, 6H): This intense singlet arises from the six equivalent protons of the two methyl groups on the exocyclic nitrogen atom ($\text{N}(\text{CH}_3)_2$).
- ~ 2.5 ppm (singlet, 3H): This singlet corresponds to the three protons of the methyl group at the C2 position of the pyrimidine ring.

• ^{13}C NMR:

- ~ 160-165 ppm: Three peaks are expected in this region for the three carbon atoms of the pyrimidine ring (C2, C4, C6), which are bonded to heteroatoms.
- ~ 110-120 ppm: A single peak for the C5 carbon.
- ~ 38 ppm: A peak corresponding to the N-dimethyl carbons.
- ~ 25 ppm: A peak for the C2-methyl carbon.

Infrared (IR) Spectroscopy

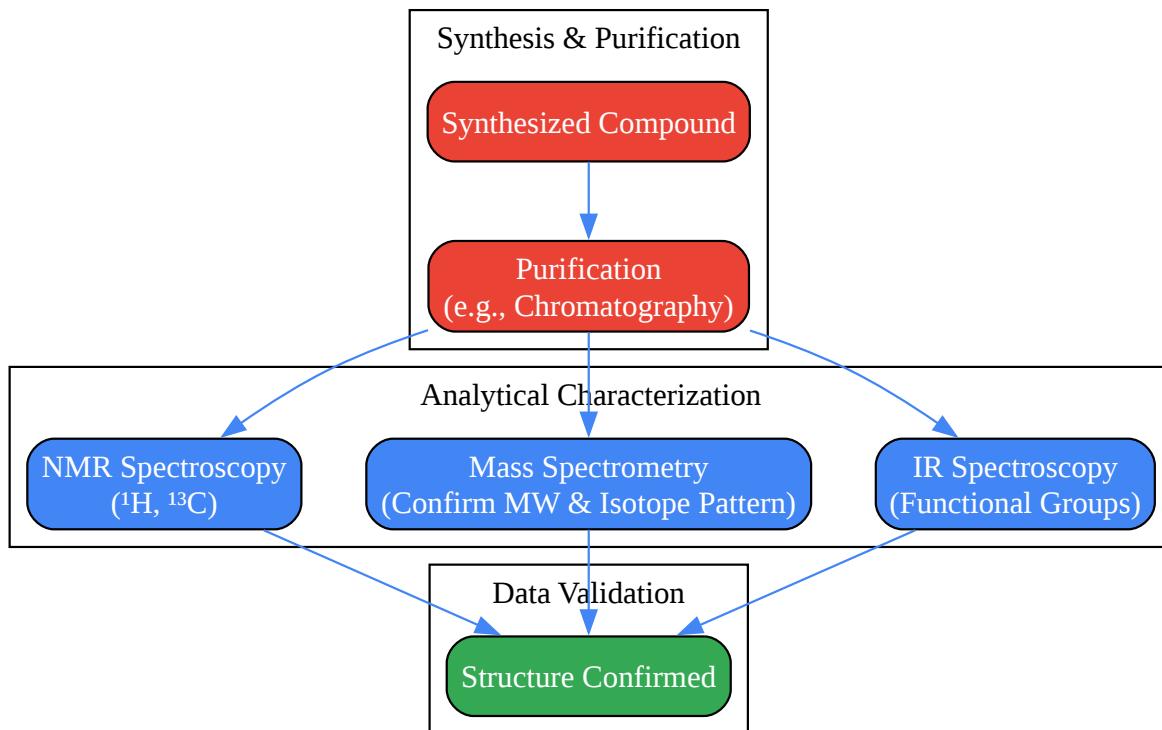
IR spectroscopy is used to identify key functional groups.[\[7\]](#)

- ~ 3000-2850 cm^{-1} : C-H stretching vibrations from the methyl groups.
- ~ 1600-1550 cm^{-1} : C=N and C=C stretching vibrations characteristic of the pyrimidine ring.
- ~ 1350-1250 cm^{-1} : C-N stretching from the dimethylamino group.
- ~ 800-600 cm^{-1} : C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

- Molecular Ion (M^+): The mass spectrum should show a molecular ion peak. Crucially, due to the presence of one chlorine atom, this will appear as a pair of peaks with a characteristic M:M+2 ratio of approximately 3:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes. The expected m/z values would be ~157.04 for the ^{35}Cl isotopologue and ~159.04 for the ^{37}Cl isotopologue.

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Caption: A standard workflow for the characterization of a synthesized compound.

Applications in Research and Drug Development

Substituted pyrimidines are a cornerstone of modern medicinal chemistry. The specific arrangement of functional groups on **6-chloro-N,2-dimethyl-4-pyrimidinamine** makes it a valuable intermediate. The reactive chloro group at C6 allows for the introduction of a wide variety of substituents via SNAr, enabling the rapid generation of diverse chemical libraries for screening. This makes it a useful scaffold for developing compounds targeting kinases, GPCRs, and other enzyme classes where the pyrimidine core can act as a hinge-binding motif or a central scaffold.

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